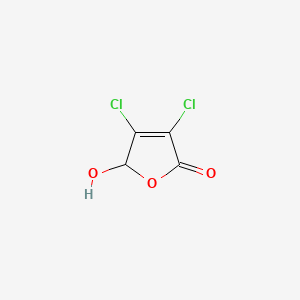

3,4-Dichloro-5-hydroxyfuran-2(5H)-one

描述

属性

IUPAC Name |

3,4-dichloro-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKLKBFCSHJIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20273936 | |

| Record name | Mucochloric acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-40-5 | |

| Record name | 3,4-Dichloro-5-hydroxy-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-(Dichloro)-5-hydroxy-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 766-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mucochloric acid lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20273936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-5-hydroxyfuran-2(5H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichloro-5-hydroxyfuran-2(5H)-one basic properties

An In-Depth Technical Guide to the Core Properties of 3,4-Dichloro-5-hydroxyfuran-2(5H)-one

Introduction

This compound, more commonly known as mucochloric acid (MCA), is a highly reactive organic compound with significant relevance in diverse scientific fields.[1][2] Its importance stems from its role as a key intermediate in chemical synthesis, its presence as a disinfection byproduct in drinking water, and its notable biological activity.[3] This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and toxicological profile of mucochloric acid, tailored for researchers, scientists, and professionals in drug development. The structure of this document is designed to offer a logical flow of information, beginning with its basic chemical identity and culminating in its biological implications.

Chemical and Physical Properties

Mucochloric acid is a multifaceted molecule that can exist in equilibrium between a cyclic lactone form and an open-chain aldehyde form, (Z)-2,3-dichloro-4-oxobut-2-enoic acid.[1][4] In the solid state and in organic solutions, the cyclic form is predominant.[4] The presence of two electronegative chlorine atoms and a conjugated carbonyl system renders the molecule highly reactive.[1]

Core Identifiers and Physicochemical Data

A summary of the key properties of mucochloric acid is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 87-56-9 | [5] |

| Molecular Formula | C₄H₂Cl₂O₃ | [5] |

| Molecular Weight | 168.96 g/mol | [6][7] |

| Appearance | White to light beige crystalline powder | [3] |

| Melting Point | 125-128 °C | [3][8] |

| pKa | 4.20 | [6] |

| Solubility | Slightly soluble in cold water; soluble in hot water, DMSO, and other chlorinated and oxygenated solvents.[2][6] | [2][6] |

| Synonyms | Mucochloric acid (MCA), 2,3-Dichloro-4-oxo-2-butenoic acid, Dichloromalealdehydic acid | [2][9][10] |

Structural Tautomerism

The chemical behavior of mucochloric acid is significantly influenced by its ability to exist in both cyclic and acyclic forms. The equilibrium is pH-dependent; the cyclic lactol form is favored in acidic solutions, while the deprotonated, open-chain carboxylate form is more prevalent under basic conditions.[4] This duality is crucial for understanding its reactivity with various nucleophiles.

Caption: pH-dependent equilibrium of mucochloric acid.

Synthesis and Reactivity

General Synthesis Workflow

Mucochloric acid is typically synthesized via the oxidation and chlorination of furfural in an acidic aqueous medium.[11][12] This process involves the reaction of furfural with chlorine gas in a concentrated hydrochloric acid solution.

Caption: General workflow for the synthesis of mucochloric acid.

Detailed Synthesis Protocol

The following protocol is a generalized procedure based on established methods.[11][12]

-

Preparation: Prepare a concentrated aqueous solution of hydrochloric acid in a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control.

-

Reactant Addition: While maintaining the temperature between 40 °C and 110 °C, conjointly pass gaseous chlorine and furfural into the stirred HCl solution. A molar ratio of at least 6:1 (chlorine to furfural) is recommended for optimal yield.[11]

-

Reaction: Continue the addition and stirring until the reaction is complete, which can be monitored by appropriate analytical techniques.

-

Crystallization: Withdraw a portion of the reaction mixture and cool it to induce the precipitation of mucochloric acid crystals.

-

Isolation: Separate the precipitated mucochloric acid from the mother liquor by filtration.

-

Purification: The crude product can be further purified by recrystallization from hot water.[3]

Chemical Reactivity

Mucochloric acid's reactivity is dominated by its electrophilic nature. The electron-withdrawing effects of the chlorine atoms and the carbonyl group make the furanone ring susceptible to nucleophilic attack.[1] It readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols. These reactions can proceed via substitution at the C5 position or through more complex pathways involving ring-opening. For instance, it reacts with acyl chlorides or anhydrides in the presence of a base to form acylated derivatives.[1] The reaction with nucleosides like adenosine and cytidine has been studied extensively due to its relevance to its genotoxic mechanism, leading to the formation of various adducts.[13][14]

Spectroscopic and Analytical Characterization

Accurate identification and quantification of mucochloric acid are essential for both synthetic chemistry and environmental monitoring.

Spectroscopic Data

While detailed spectra require acquisition under specific conditions, the following table summarizes the expected and reported spectroscopic characteristics for mucochloric acid.

| Technique | Key Features | Source(s) |

| ¹H NMR | A proton NMR spectrum would be expected to show a signal for the aldehydic proton (in the acyclic form) and the proton at the C5 position of the furanone ring, as well as the acidic hydroxyl proton. | [6][15][16] |

| ¹³C NMR | The ¹³C NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aldehydic carbonyl carbon, and the two sp² carbons of the double bond, which are attached to chlorine atoms. | [6][15][17] |

| IR Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the furanone ring and the carboxylic acid, and the C=C stretch of the alkene. | [5][6] |

| Mass Spectrometry | Electron ionization mass spectrometry data is available, which would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the two chlorine atoms. | [5][6][10] |

Analytical Methods for Detection

Given its status as a disinfection byproduct, sensitive analytical methods have been developed for its detection in environmental samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing mucochloric acid in water samples.[18] The protocol typically involves:

-

Sample Preparation: Acidification of the water sample followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Derivatization: Conversion of the polar mucochloric acid into a more volatile derivative (e.g., by methylation) to improve chromatographic performance.

-

Analysis: Separation on a GC column and detection by MS, which provides both high sensitivity and structural confirmation.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of mucochloric acid, often with UV detection. This method may not require derivatization, simplifying sample preparation.[13][19]

Biological Activity and Toxicological Profile

The biological effects of mucochloric acid are of significant interest, particularly to drug development professionals and toxicologists.

Toxicity Data

Mucochloric acid exhibits moderate to high acute toxicity and is corrosive to skin and eyes.[6][9][13]

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ | 100 mg/kg | Rat | Oral | [20] |

| LD₅₀ | 300-400 mg/kg | Rat | Oral | [6][13] |

| Corrosivity | Causes severe skin burns and eye damage | Rabbit | Dermal/Ocular | [6][13] |

| Sensitization | Potential for skin sensitization in humans | Human | Dermal | [13] |

Genotoxicity and Mechanism of Action

Mucochloric acid is a known genotoxic compound and a bacterial mutagen.[2][21] Its genotoxicity is attributed to its ability to react with DNA. The mechanism involves the formation of covalent adducts with DNA bases, particularly purines like adenosine and guanosine.[6] These adducts can disrupt DNA replication and transcription, leading to mutations.[21][22] Specifically, it has been shown to form etheno derivatives and other adducts with nucleosides, which can lead to DNA strand cleavage.[6][13]

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Mucochloric acid CAS#: 87-56-9 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Mucochloric acid [webbook.nist.gov]

- 6. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ムコクロロ酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Mucochloric acid [webbook.nist.gov]

- 11. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 12. US3407228A - Continuous production of mucochloric acid - Google Patents [patents.google.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. file1.lookchem.com [file1.lookchem.com]

- 21. asianjpr.com [asianjpr.com]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

A Comprehensive Technical Guide to the Synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone, a versatile and highly reactive molecule commonly known as mucochloric acid (MCA). Mucochloric acid serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and biologically active molecules. This document details the prevalent synthetic methodologies, with a particular focus on the oxidative chlorination of furfural, a readily available biorenewable feedstock. A comprehensive, laboratory-scale experimental protocol is provided, alongside a compilation of quantitative data and characterization details to facilitate its practical application in a research and development setting.

Introduction

3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA) is a highly functionalized molecule characterized by a lactone ring, two chlorine atoms at the double bond, and a hydroxyl group.[1] This unique arrangement of functional groups imparts significant reactivity, making it a valuable synthon in organic chemistry.[2][3] The differential reactivity of its chlorine atoms and the ability to undergo reactions at the hydroxyl group allow for selective chemical transformations.[1][4]

Mucochloric acid and its derivatives have garnered considerable interest due to their diverse biological activities, including antimicrobial, insecticidal, and herbicidal properties.[5][6] Furthermore, they serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[2] The growing demand for sustainable chemical processes has highlighted the importance of synthesizing MCA from renewable resources, with furfural, a biomass-derived aldehyde, being the most prominent starting material.[5][7]

This guide focuses on the practical synthesis of mucochloric acid, providing detailed experimental procedures and quantitative data to support researchers in its preparation and utilization.

Synthetic Pathways

The most common and economically viable route for the synthesis of mucochloric acid is the oxidative chlorination of furfural.[5][7] This process involves the reaction of furfural with chlorine in an aqueous acidic medium. Alternative methods, such as the oxidation of 3,4-dichlorofuran or the ozonolysis of 1,2-dichlorobenzene, have been reported but are less frequently employed due to factors like starting material availability and reaction complexity.

The primary synthetic route is depicted in the following workflow:

Caption: Oxidative chlorination of furfural to mucochloric acid.

Experimental Protocol: Laboratory-Scale Synthesis of Mucochloric Acid from Furfural

This protocol is adapted from established procedures for the synthesis of halo-furanones from furfural and is designed for a standard laboratory setting.[1][5][7]

3.1. Materials and Equipment

-

Furfural (freshly distilled)

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (from a cylinder with a regulator and flowmeter)

-

Three-necked round-bottom flask (e.g., 1 L)

-

Mechanical stirrer

-

Gas inlet tube

-

Thermometer

-

Reflux condenser

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Standard laboratory glassware

3.2. Procedure

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a reflux condenser.

-

Charging the Reactor: Charge the flask with 500 mL of concentrated aqueous hydrochloric acid.

-

Initiating the Reaction: Begin stirring the hydrochloric acid solution and heat the flask to a temperature between 60-70 °C using a heating mantle.

-

Addition of Reactants: Once the desired temperature is reached, begin the simultaneous and continuous addition of chlorine gas and freshly distilled furfural. A molar ratio of at least 6:1 of chlorine to furfural is recommended to ensure complete reaction and high yields.[5] For a laboratory scale, a slow and controlled addition rate is crucial. For example, add approximately 0.5 moles of furfural over a period of 2-3 hours, while maintaining a corresponding flow of chlorine gas.

-

Reaction Monitoring and Control: Maintain the reaction temperature between 60-110 °C throughout the addition of reactants.[5] The reaction is exothermic, and cooling with an ice bath may be necessary to control the temperature. Monitor the reaction progress by observing the color change and the consumption of furfural (e.g., by TLC if a suitable method is developed).

-

Reaction Completion and Cooling: After the addition of reactants is complete, continue stirring the mixture at the reaction temperature for an additional hour to ensure complete conversion.

-

Crystallization: After the post-reaction stirring, turn off the heating and allow the reaction mixture to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to a temperature below 10 °C to induce the crystallization of mucochloric acid.[5]

-

Isolation of the Product: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with small portions of cold water to remove any residual acid and impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of 3,4-dichloro-5-hydroxy-2(5H)-furanone.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | Furfural | [5][7] |

| Key Reagents | Chlorine, Hydrochloric Acid | [5][7] |

| Reaction Temperature | 60-110 °C | [5] |

| Molar Ratio (Chlorine:Furfural) | ≥ 6:1 | [5] |

| Typical Yield | 65-95% | [7] |

Table 2: Physical and Spectroscopic Properties of Mucochloric Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂O₃ | [8] |

| Molecular Weight | 168.96 g/mol | [8] |

| Appearance | Colorless to yellowish crystalline solid | [9] |

| Melting Point | 125-128 °C | [10] |

| ¹H NMR (DMSO-d₆) | δ (ppm) | [4][11] |

| H-5 | 5.43-5.51 (m) | [4] |

| OH | 7.00-7.05 (m) | [4] |

| ¹³C NMR (DMSO-d₆) | δ (ppm) | [4][11] |

| C-2 | 161.43 - 161.81 | [4] |

| C-3 | 124.75 - 124.87 | [4] |

| C-4 | 143.94 - 144.21 | [4] |

| C-5 | 81.62 - 82.58 | [4] |

Safety Considerations

-

This synthesis should be performed in a well-ventilated fume hood due to the use of chlorine gas and concentrated hydrochloric acid, both of which are corrosive and toxic.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

Care should be taken when handling chlorine gas, and the cylinder should be properly secured.

-

The reaction is exothermic and requires careful temperature control to prevent runaways.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid). The detailed experimental protocol, coupled with the tabulated quantitative data, offers a practical resource for researchers and professionals in the fields of chemistry and drug development. The synthesis from furfural represents an efficient and sustainable approach to obtaining this versatile chemical intermediate, paving the way for its broader application in the development of novel molecules with significant biological and industrial value.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. US3407228A - Continuous production of mucochloric acid - Google Patents [patents.google.com]

- 8. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mucochloric Acid | C4H2Cl2O3 | CID 2771871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mucochloric acid 99 87-56-9 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4-Dichloro-5-hydroxyfuran-2(5H)-one (CAS: 766-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-5-hydroxyfuran-2(5H)-one, also known as Mucochloric Acid (MCA), is a highly functionalized and reactive small molecule with the CAS number 766-40-5. Its structure, featuring a lactone ring, two vicinal chlorine atoms, and a hydroxyl group, makes it a versatile building block in organic synthesis and a molecule of interest in toxicology and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, with a focus on its genotoxic and cytotoxic effects.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. It exists in a tautomeric equilibrium between a cyclic lactone form and an open-chain aldehyde form, with the cyclic form predominating in the solid state and in organic solutions.[1] This equilibrium is a key aspect of its reactivity.

| Property | Value | Source |

| Molecular Formula | C₄H₂Cl₂O₃ | [2][3] |

| Molecular Weight | 168.96 g/mol | [2][3] |

| CAS Number | 766-40-5 | [2][3] |

| Appearance | White to light yellow powder/crystal | TCI Chemicals |

| Melting Point | 124.0 to 128.0 °C | TCI Chemicals |

| Purity | >95.0% (GC) | TCI Chemicals |

| IUPAC Name | 3,4-dichloro-5-hydroxy-2(5H)-furanone | [2] |

| Synonyms | Mucochloric Acid Lactone, 3,4-Dichloro-5-hydroxy-2(5H)-furanone | [2] |

| InChI | InChI=1S/C4H2Cl2O3/c5-1-2(6)4(8)9-3(1)7/h3,7H | [2] |

| InChIKey | ZAKLKBFCSHJIRI-UHFFFAOYSA-N | [2] |

| SMILES | C1(=C(C(=O)OC1O)Cl)Cl | [3] |

| XLogP3 | 0.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| Heavy Atom Count | 9 | PubChem |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum is characterized by a signal for the hydroxyl proton and a signal for the proton at the C5 position. The exact chemical shifts are dependent on the solvent used. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two chlorinated olefinic carbons, and the carbon bearing the hydroxyl group. Carboxylic acid carbons typically appear in the 170-185 ppm range. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the hydroxyl group (broad, ~3300 cm⁻¹), the carbonyl group of the lactone (~1750 cm⁻¹), and the carbon-carbon double bond (~1640 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of mucochloric acid involves the chlorination of furfural in an aqueous medium.

Materials:

-

Furfural

-

Chlorine gas

-

Concentrated Hydrochloric Acid

-

Ice

Procedure:

-

Prepare a concentrated aqueous solution of hydrochloric acid in a reaction flask equipped with a gas inlet tube, a stirrer, and a cooling system.

-

Maintain the temperature of the acid solution between 40 and 110 °C.

-

Conjointly and continuously add chlorine gas and furfural to the stirred acid solution. A molar ratio of at least 6:1 of chlorine to furfural is recommended.

-

After the addition is complete, cool the resulting solution to a temperature below 30 °C to precipitate the mucochloric acid.

-

Separate the precipitated product by filtration.

-

Wash the precipitate with cold water.

-

The mother liquor can be recycled for subsequent batches.

General Reaction with Amino Alcohols

Mucochloric acid can be derivatized at the C5 position by reacting it with amino alcohols. This often involves an initial activation of the hydroxyl group.

Materials:

-

This compound (MCA)

-

Methyl chloroformate

-

Diisopropylethylamine (Hünig's base)

-

Amino alcohol (e.g., ethanolamine)

-

Dichloromethane (anhydrous)

Procedure:

-

Activation of MCA: To a solution of MCA in anhydrous dichloromethane, add diisopropylethylamine followed by the dropwise addition of methyl chloroformate at room temperature. Stir the mixture until the reaction is complete (monitored by TLC) to form the corresponding carbonate.

-

Substitution: To the solution containing the MCA carbonate, add the amino alcohol (1.1 equivalents). Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Chemical Reactivity

The reactivity of this compound is governed by the presence of multiple reactive sites.[4] The two chlorine atoms on the double bond are susceptible to nucleophilic substitution, with the chlorine at the C4 position being generally more reactive. The hydroxyl group at the C5 position can undergo typical alcohol reactions such as esterification and etherification.[4] Furthermore, the lactone ring can be opened under certain conditions.

The molecule readily reacts with a variety of nucleophiles, including:

-

N-Nucleophiles: Amines, amino acids, and hydrazines react to form a range of heterocyclic compounds or products of substitution at the C4 or C5 positions.[1]

-

O-Nucleophiles: Alcohols and phenols can react at the C5 position, often after activation of the hydroxyl group.[5]

-

S-Nucleophiles: Thiols can displace the chlorine at the C4 position.[1]

Biological Activity

Cytotoxicity

Derivatives of mucochloric acid have demonstrated cytotoxic activity against various cancer cell lines. For instance, 5-butoxy-3,4-dichloro-2(5H)-furanone has shown cytotoxicity against murine colon cancer cell lines (MAC 13 and MAC 16) at a concentration of 3 mM.[4] Further modifications of this structure have led to derivatives with cytotoxicity in the nanomolar range.[4]

General Cytotoxicity Assay Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of mucochloric acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Genotoxicity

This compound and its derivatives, such as the drinking water mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), are known to be genotoxic.[6][7][8] In vitro studies have shown that these compounds can induce DNA damage in mammalian cells.[6] The mechanism of genotoxicity is believed to involve direct interaction with DNA. The open-chain tautomer of these molecules can react with nucleobases, particularly guanine, leading to the formation of DNA adducts.[9] This can result in mutations and chromosomal aberrations.

Applications in Research and Drug Development

The highly reactive nature of this compound makes it a valuable scaffold for the synthesis of a diverse range of compounds. Its derivatives have been investigated for various biological activities, including:

-

Anticancer agents: As mentioned, several derivatives exhibit potent cytotoxicity against cancer cell lines.[4][5]

-

Antimicrobial agents: The 2(5H)-furanone core is present in many natural and synthetic compounds with antimicrobial properties.[1]

-

Enzyme inhibitors: The electrophilic nature of the molecule suggests its potential to act as an inhibitor of enzymes with nucleophilic residues in their active sites.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed and causes severe skin burns and eye damage. It is also suspected of causing genetic defects. When handling this compound, it is essential to wear personal protective equipment, including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and highly reactive molecule with significant potential in synthetic chemistry and drug discovery. Its rich chemistry allows for the generation of diverse molecular architectures with a range of biological activities. However, its inherent toxicity necessitates careful handling and a thorough understanding of its toxicological profile. This guide provides a foundational understanding of this compound for researchers and professionals in the field, encouraging further exploration of its properties and applications.

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules [mdpi.com]

- 2. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genotoxic effects of the chlorinated hydroxyfuranones 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone and 3,4-dichloro-5-hydroxy-2[5H]-furanone in Tradescantia micronucleus assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | C5H3Cl3O3 | CID 53665 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3,4-dichloro-5-hydroxyfuran-2(5H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the highly reactive and versatile building block, 3,4-dichloro-5-hydroxyfuran-2(5H)-one, also known as mucochloric acid. This compound is of significant interest in medicinal chemistry and drug development due to its functionalized lactone structure, which allows for a variety of chemical modifications.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to its unique structure. The data presented below is compiled from various chemical databases.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in snippets | - | - | H5 |

| Data not available in snippets | - | - | OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in snippets | C2 (C=O) |

| Data not available in snippets | C3 |

| Data not available in snippets | C4 |

| Data not available in snippets | C5 |

Note: Specific chemical shift values and coupling constants can be found in spectral databases such as PubChem and ChemicalBook.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the hydroxyl, carbonyl, and carbon-carbon double bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretch (hydroxyl) |

| ~1780 | C=O stretch (lactone) |

| ~1650 | C=C stretch (alkene) |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film). The spectrum is available on databases such as SpectraBase.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of approximately 168.96 g/mol .[2] The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~168, 170, 172 | Molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to chlorine isotopes |

| Fragmentation data not available in snippets | - |

Note: Detailed fragmentation patterns can be investigated using techniques like GC-MS. The mass spectrum is available in the NIST database.[2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data.

Synthesis of this compound from Furfural

A common method for the preparation of mucochloric acid involves the oxidative chlorination of furfural.[3][4][5]

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, a concentrated aqueous solution of hydrochloric acid is heated to a temperature between 60-110 °C.

-

Chlorine gas and furfural are conjointly added to the heated acid solution. A molar ratio of at least 6:1 of chlorine to furfural is maintained.[3]

-

The addition is carried out at a rate that allows for efficient reaction and temperature control.

-

After the addition is complete, the reaction mixture is cooled, which leads to the precipitation of mucochloric acid.

-

The precipitated solid is collected by filtration and washed with cold water to remove residual acid and other impurities.

-

The crude product can be further purified by recrystallization from hot water.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of the purified this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation and Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 s.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2 s.

-

FTIR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

A small amount (1-2 mg) of the solid sample is finely ground in an agate mortar.

-

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed by grinding.

-

The mixture is transferred to a pellet-forming die and pressed under high pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Scan range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of a pure KBr pellet is recorded for subtraction.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation and Parameters (General):

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector.

-

Oven program: A temperature gradient is programmed to ensure separation of components (e.g., initial temperature of 50°C, ramped to 250°C).

-

-

Mass Spectrometer (MS):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or ion trap.

-

Scan range: m/z 40-400.

-

References

- 1. This compound(766-40-5) 1H NMR spectrum [chemicalbook.com]

- 2. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US2821553A - Preparation of mucochloric acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US3407228A - Continuous production of mucochloric acid - Google Patents [patents.google.com]

Physical and chemical properties of mucochloric acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucochloric acid, systematically known as (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, is a highly reactive organic compound with a diverse range of applications in chemical synthesis and as a subject of toxicological interest. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid group, along with two chlorine atoms on a double bond, makes it a versatile precursor for the synthesis of various heterocyclic compounds, including pyridazinones and other pharmacologically relevant scaffolds. This technical guide provides an in-depth overview of the physical and chemical properties of mucochloric acid, detailed experimental protocols for its synthesis and analysis, and an examination of its biological implications, particularly its role in genotoxicity and the cellular signaling pathways it triggers.

Physical and Chemical Properties

Mucochloric acid is a colorless to yellowish crystalline solid.[1] Its key physical and chemical properties are summarized in the table below, providing a ready reference for laboratory and research applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂Cl₂O₃ | [1][2][3] |

| Molecular Weight | 168.96 g/mol | [1][2][3] |

| CAS Number | 87-56-9 | [1][2][3] |

| IUPAC Name | (2Z)-2,3-dichloro-4-oxobut-2-enoic acid | [1] |

| Synonyms | Dichloromalealdehydic acid, α,β-Dichloro-β-formylacrylic acid | [1][3] |

| Appearance | Colorless to yellowish crystalline solid | [1] |

| Melting Point | 125-128 °C | [4][5] |

| Boiling Point | 238.75 °C (rough estimate) | [4] |

| Solubility | Slightly soluble in cold water; soluble in hot water, alcohol, ether, and hot benzene. Soluble in DMSO and chlorinated/oxygenated solvents. | [1][2][3] |

| pKa | 4.20 | [1] |

| Density | 1.85 g/cm³ | [4] |

| Flash Point | 100 °C (212 °F) (closed cup) | [1] |

| Vapor Pressure | 0.001 mmHg | [1] |

Experimental Protocols

Synthesis of Mucochloric Acid from Furfural

This protocol is adapted from established methods for the oxidative chlorination of furfural.[6] A detailed procedure for the analogous synthesis of mucobromic acid from furfural and bromine provides a useful reference for the setup and execution of this synthesis.

Materials:

-

Furfural (freshly distilled)

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (Cl₂)

-

Ice

-

Distilled water

-

Round-bottom flask (3-necked)

-

Gas inlet tube

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a 3-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a reflux condenser, place a concentrated aqueous solution of hydrochloric acid.

-

Cool the flask in an ice bath to a temperature between 0-10 °C.

-

Begin bubbling chlorine gas through the stirred hydrochloric acid solution.

-

Concurrently, slowly add freshly distilled furfural to the reaction mixture. The molar ratio of chlorine to furfural should be at least 6:1 to ensure complete reaction.

-

Maintain the reaction temperature between 60-110 °C after the initial cooling period. The reaction is exothermic, so careful monitoring and control of the addition rates are crucial.

-

After the addition of furfural is complete, continue to bubble chlorine gas through the mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the mucochloric acid.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the crude product with small portions of ice-cold water to remove residual hydrochloric acid and other water-soluble impurities.

-

The crude mucochloric acid can be further purified by recrystallization.

Purification by Crystallization

Materials:

-

Crude mucochloric acid

-

Distilled water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

-

Activated charcoal (optional)

Procedure:

-

Place the crude mucochloric acid in an Erlenmeyer flask.

-

Add a minimal amount of hot distilled water to dissolve the solid completely. Mucochloric acid is more soluble in hot water than in cold water.

-

If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes to adsorb colored impurities.

-

While hot, filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities. It is important to keep the solution hot during filtration to prevent premature crystallization.

-

Allow the filtrate to cool slowly to room temperature. As the solution cools, pure mucochloric acid will crystallize out.

-

Further cool the flask in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the crystals in a desiccator or in a low-temperature oven.

Analytical Methods

a) High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For an organic acid like mucochloric acid, reversed-phase HPLC is a suitable method.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

-

Flow rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where mucochloric acid has significant absorbance (e.g., 210-260 nm).

Procedure:

-

Prepare a standard stock solution of mucochloric acid of known concentration in a suitable solvent (e.g., mobile phase).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standards and the sample onto the HPLC system.

-

Identify the mucochloric acid peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of mucochloric acid in the sample by comparing the peak area with the calibration curve generated from the standards.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds, which are then detected and identified by mass spectrometry. For non-volatile compounds like mucochloric acid, a derivatization step is necessary to increase volatility.

Instrumentation:

-

GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

Derivatizing agent (e.g., a silylating agent like BSTFA or MSTFA).

-

Temperature-programmable oven.

Procedure:

-

Derivatization: In a vial, react a known amount of the dried mucochloric acid sample with a silylating agent in the presence of a catalyst (e.g., pyridine) at an elevated temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to form the trimethylsilyl (TMS) ester.

-

GC Separation: Inject a small volume of the derivatized sample into the GC. The oven temperature is typically programmed to ramp from a lower temperature to a higher temperature to ensure good separation of components.

-

MS Detection: As the derivatized mucochloric acid elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, serves as a chemical fingerprint for identification.

-

Analysis: Identify the derivatized mucochloric acid by its retention time and by comparing its mass spectrum to a library of known spectra or by interpreting the fragmentation pattern. Quantification can be achieved using an internal standard.

c) Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds.

Procedure:

-

Prepare the sample, typically as a KBr pellet (mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk) or by dissolving it in a suitable solvent for liquid-cell analysis.

-

Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Interpretation of the Spectrum:

-

O-H stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H group.

-

C=O stretch: A strong, sharp absorption peak around 1700-1750 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. Another C=O stretching vibration from the aldehyde group may also be present in this region.

-

C=C stretch: An absorption in the region of 1620-1680 cm⁻¹ is expected for the carbon-carbon double bond.

-

C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl bonds.

-

d) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are most common for organic molecules.

Procedure:

-

Dissolve a small amount of the mucochloric acid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Record the ¹H and ¹³C NMR spectra.

-

Interpretation of the Spectra:

-

¹H NMR:

-

Aldehydic proton (-CHO): A singlet peak is expected in the downfield region, typically between δ 9-10 ppm.

-

Carboxylic acid proton (-COOH): A broad singlet is expected in the very downfield region, typically above δ 10 ppm. The exact chemical shift is dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Carbonyl carbons (C=O): Two distinct signals are expected in the downfield region (δ 160-200 ppm) for the carboxylic acid and aldehyde carbonyl carbons.

-

Olefinic carbons (C=C): Two signals are expected for the two carbons of the double bond, with their chemical shifts influenced by the attached chlorine atoms.

-

-

Biological Activity and Signaling Pathways

Mucochloric acid is recognized for its genotoxic properties, primarily stemming from its ability to form adducts with DNA.[1] As an α,β-unsaturated carbonyl compound, it can react with nucleophilic sites on DNA bases, leading to DNA damage. This damage, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis.

Proposed DNA Damage Response Pathway

The cellular response to DNA damage induced by agents like mucochloric acid is a complex process involving a network of signaling pathways designed to arrest the cell cycle, initiate DNA repair, or trigger apoptosis if the damage is too severe. A key pathway activated by DNA adducts and resulting replication stress is the ATR-p53 signaling cascade.

Workflow for Investigating Genotoxicity:

The following workflow outlines the experimental steps to investigate the genotoxic effects of mucochloric acid and its impact on the DNA damage response pathway.

Conclusion

Mucochloric acid remains a compound of significant interest due to its utility in organic synthesis and its biological activity. A thorough understanding of its physical and chemical properties is essential for its safe and effective use in research and development. The provided experimental protocols offer a foundation for the synthesis, purification, and analysis of this compound. Furthermore, the elucidation of its genotoxic mechanisms and the signaling pathways it perturbs is crucial for assessing its toxicological risk and for the potential development of novel therapeutic strategies that may exploit these pathways. This guide serves as a comprehensive resource for professionals working with or investigating the multifaceted nature of mucochloric acid.

References

- 1. The possible role of alpha, beta-unsaturated carbonyl compounds in mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid): From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dichloro-5-hydroxy-2(5H)-furanone, commonly known as mucochloric acid (MCA). First discovered in the late 19th century, MCA has evolved from a chemical curiosity to a molecule of significant interest in medicinal chemistry and drug development. This document details its historical discovery, synthesis, and physicochemical properties. A significant focus is placed on its biological activities, including its cytotoxicity against various cancer cell lines, and its ability to induce apoptosis and cell cycle arrest. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside a critical analysis of its mechanism of action, including key signaling pathways. Quantitative data are summarized in structured tables for ease of comparison, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers exploring the therapeutic potential of mucochloric acid and its derivatives.

Discovery and History

3,4-dichloro-5-hydroxy-2(5H)-furanone, or mucochloric acid, has a history stretching back to the late 19th century. Its synthesis was first reported in the scientific literature as early as 1873.[1] Early methods for its preparation were varied and often involved multi-step processes. These historical synthesis routes included the action of chlorine on furoic acid, the reaction of furoic acid and hydrochloric acid in the presence of manganese dioxide, and the treatment of beta, gamma-dichlorofuroic acid with bromine water or nitric acid.[2] Another early method involved heating furfural with manganese dioxide and hydrochloric acid.[2] These initial methods, while foundational, were often characterized by low yields and the production of difficult-to-separate contaminants, making them more suitable for laboratory-scale synthesis rather than large-scale production.[2] Over the years, more refined and efficient synthesis protocols have been developed, establishing mucochloric acid as a readily accessible building block in organic synthesis.

Physicochemical Properties and Synthesis

Mucochloric acid is a highly functionalized molecule characterized by a furanone ring bearing two chlorine atoms, a hydroxyl group, and a lactone moiety. This unique combination of reactive centers makes it a versatile synthon for the creation of a diverse range of derivatives.

Table 1: Physicochemical Properties of Mucochloric Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂O₃ | [3] |

| Molecular Weight | 168.96 g/mol | [3] |

| CAS Number | 87-56-9 | [4] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 125-127 °C | |

| Solubility | Soluble in water, ethanol, and ether |

Synthesis of Mucochloric Acid from Furfural

A common and effective laboratory-scale synthesis of mucochloric acid involves the oxidative chlorination of furfural. The following protocol is a representative example of this process.

Materials:

-

Furfural (freshly distilled)

-

Concentrated Hydrochloric Acid (HCl)

-

Chlorine gas (Cl₂)

-

Ice bath

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Mechanical stirrer

-

Thermometer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a thermometer, place a concentrated aqueous solution of hydrochloric acid.

-

Cooling: Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

-

Reactant Addition: While vigorously stirring, begin to bubble chlorine gas through the hydrochloric acid solution. Concurrently, slowly add freshly distilled furfural to the reaction mixture. A molar ratio of at least 6:1 of chlorine to furfural is recommended for optimal yield.[2]

-

Temperature Control: Maintain the reaction temperature between 60-110 °C throughout the addition of reactants.[2] Careful monitoring and control of the temperature are crucial for the success of the reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Crystallization: Upon completion of the reaction, cool the resulting solution to precipitate the mucochloric acid.[2]

-

Isolation and Purification: Separate the precipitated crystals from the solution by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water and then dry them. The crude product can be further purified by recrystallization from hot water.

Biological Activities and Therapeutic Potential

Mucochloric acid has demonstrated a range of biological activities, with its cytotoxic effects against cancer cells being of particular interest to the drug development community.

Cytotoxicity against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic potential of mucochloric acid and its derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

Table 2: Cytotoxicity (IC₅₀) of Mucochloric Acid and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Mucochloric Acid | MAC 13 | Murine Colon Adenocarcinoma | >100 | |

| Mucochloric Acid | MAC 16 | Murine Colon Adenocarcinoma | >100 | |

| 5-Butoxy-3,4-dichloro-2(5H)-furanone | MAC 13 | Murine Colon Adenocarcinoma | ~3000 | |

| 5-Butoxy-3,4-dichloro-2(5H)-furanone | MAC 16 | Murine Colon Adenocarcinoma | ~3000 | |

| 3,4-dichloro-5-(oxiran-2-ylmethoxy)-2(5H)-furanone | MAC 13 | Murine Colon Adenocarcinoma | 0.05 | |

| 3,4-dichloro-5-(oxiran-2-ylmethoxy)-2(5H)-furanone | MAC 16 | Murine Colon Adenocarcinoma | 0.03 | |

| Glycoconjugate 11 | HCT116 | Human Colon Carcinoma | 1.8 | [5] |

| Glycoconjugate 12 | HCT116 | Human Colon Carcinoma | 2.5 | [5] |

| Glycoconjugate 13 | HCT116 | Human Colon Carcinoma | 1.2 | [5] |

| Glycoconjugate 15 | HCT116 | Human Colon Carcinoma | 2.1 | [5] |

| Glycoconjugate 17 | HCT116 | Human Colon Carcinoma | 2.3 | [5] |

| Glycoconjugate 18 | HCT116 | Human Colon Carcinoma | 1.5 | [5] |

| Glycoconjugate 20 | HCT116 | Human Colon Carcinoma | 1.9 | [5] |

| Glycoconjugate 21 | HCT116 | Human Colon Carcinoma | 2.8 | [5] |

| Glycoconjugate 23 | HCT116 | Human Colon Carcinoma | 1.4 | [5] |

| Glycoconjugate 25 | HCT116 | Human Colon Carcinoma | 2.0 | [5] |

| Glycoconjugate 26 | HCT116 | Human Colon Carcinoma | 2.2 | [5] |

Note: The IC₅₀ values for some derivatives are significantly lower than the parent compound, highlighting the potential for synthetic modification to enhance potency.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Mucochloric acid and its derivatives have been shown to induce apoptosis in cancer cells. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The intrinsic pathway is often triggered by cellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Mucochloric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of mucochloric acid. The information is intended to assist researchers, scientists, and drug development professionals in understanding the chemical behavior of this molecule under various stress conditions, which is crucial for formulation development, stability-indicating method development, and regulatory submissions.

Stability Profile of Mucochloric Acid

Mucochloric acid ((Z)-2,3-dichloro-4-oxobut-2-enoic acid) is a highly functionalized molecule with a complex stability profile. Its reactivity is attributed to the presence of multiple functional groups: a carboxylic acid, an aldehyde, a carbon-carbon double bond, and two vinyl chloride moieties. It exists in equilibrium with its cyclic lactone tautomer, 3,4-dichloro-5-hydroxy-2(5H)-furanone. The stability of mucochloric acid is significantly influenced by environmental factors such as pH, temperature, and light.

pH-Dependent Stability and Hydrolysis

The pKa of mucochloric acid is approximately 4.20. This indicates that in environments with a pH of 5 to 9, it will predominantly exist in its anionic carboxylate form. While some sources suggest it is not expected to undergo hydrolysis under general environmental conditions, its structure suggests susceptibility to both acid- and base-catalyzed hydrolysis, particularly at the lactone and vinyl chloride sites.

-

Acidic Conditions: Under strong acidic conditions and heat, hydrolysis may occur, though the molecule is relatively stable. The primary degradation pathway in the presence of other nucleophiles would likely be addition reactions.

-

Neutral Conditions: Near neutral pH, the molecule's stability is moderate, but it can react with nucleophiles.

-

Basic Conditions: In alkaline solutions, mucochloric acid is expected to be unstable. Base-catalyzed hydrolysis can lead to the substitution of the chlorine atoms and potential rearrangement or cleavage of the carbon backbone. The rate of degradation is expected to increase with increasing pH.

Thermal Stability

Mucochloric acid is a crystalline solid with a melting point of approximately 125-128°C. When heated to decomposition, it emits toxic fumes of hydrogen chloride and carbon monoxide[1]. Thermal degradation studies, such as thermogravimetric analysis (TGA), would be necessary to determine the precise decomposition temperature and kinetics. The degradation process is likely to involve decarboxylation and dehydrochlorination.

Photostability

Mucochloric acid contains chromophores that absorb ultraviolet radiation at wavelengths greater than 290 nm, making it susceptible to direct photodegradation by sunlight. Photolytic degradation can lead to the formation of various photoproducts through mechanisms such as dechlorination, isomerization, and radical reactions. The extent of degradation depends on the intensity and wavelength of the light source, as well as the presence of photosensitizers in the medium.

Quantitative Stability Data

Specific kinetic data, such as degradation rate constants and half-lives for mucochloric acid under various stress conditions, are not extensively available in the public domain. Such data must be determined empirically for specific formulations and storage conditions. The following table outlines typical conditions used in forced degradation studies, which are designed to generate potential degradation products and establish the stability-indicating nature of analytical methods[2][3][4].

Table 1: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Up to 7 days | 5-20% |

| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 60°C | Up to 7 days | 5-20% |

| Oxidation | 0.1% to 3% H₂O₂ | Room Temp | Up to 7 days | 5-20% |

| Thermal (Solid) | Dry Heat, 40°C to 80°C | 40°C to 80°C | Up to 7 days | 5-20% |

| Thermal (Solution) | Reflux in Purified Water | 60°C to 80°C | Up to 7 days | 5-20% |

| Photolytic (Solid/Solution) | 1.2 million lux hours (Vis) & 200 W·h/m² (UV) | Ambient | As per ICH Q1B | >10% or endpoint |

Degradation Pathways

The degradation of mucochloric acid can proceed through several pathways, primarily driven by hydrolysis and reaction with nucleophiles. The following diagrams illustrate the general experimental workflow for assessing degradation and the principal chemical degradation pathways.

Caption: Workflow for forced degradation studies of mucochloric acid.

Tautomerization and Hydrolysis

Mucochloric acid exists as an equilibrium mixture of its open-chain aldehyde form and a cyclic lactone form. This equilibrium is a crucial aspect of its chemistry and influences its degradation pathways. Under hydrolytic conditions, the lactone can be opened, and the vinyl chlorides can be substituted.

Caption: Equilibrium and hydrolysis pathway of mucochloric acid.

Reaction with Nucleophiles (Thiol Conjugation)

A significant degradation pathway, particularly in biological systems, is the reaction of mucochloric acid with nucleophiles such as the thiol group of cysteine or glutathione. This reaction typically proceeds via a Michael-type conjugate addition, followed by the elimination of a chloride ion. This is a common detoxification pathway for electrophilic compounds.

Caption: Nucleophilic addition-elimination with thiols.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on mucochloric acid. These protocols should be adapted and optimized based on the specific properties of the drug substance or product matrix. The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not the primary species observed[3][5].

General Sample Preparation and Analysis

-

Preparation of Stock Solution: Prepare a stock solution of mucochloric acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

-

Stress Samples: For each stress condition, mix the stock solution with the stressor (e.g., acid, base, or peroxide solution) in a 1:1 ratio.

-

Control Sample: Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., purified water) and store it under normal conditions, protected from light.

-

Time Points: Withdraw aliquots of the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze immediately using a validated stability-indicating HPLC method[1][6][7]. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting degradants.

Protocol for Acid and Base Hydrolysis

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the mucochloric acid stock solution. Heat the mixture in a water bath at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the mucochloric acid stock solution. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C).

-

Follow the general procedure for sample withdrawal, neutralization, and analysis.

Protocol for Oxidative Degradation

-

Oxidation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the mucochloric acid stock solution.

-

Store the solution at room temperature, protected from light.

-

Follow the general procedure for sample withdrawal and analysis.

Protocol for Thermal Degradation

-

Solid State: Place a known amount of solid mucochloric acid in a stability chamber at 80°C with controlled humidity (e.g., 75% RH). At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

-

Solution State: Reflux the mucochloric acid stock solution at 80°C.

-

Follow the general procedure for sample withdrawal and analysis.

Protocol for Photolytic Degradation

-

Sample Exposure: Expose the mucochloric acid (in both solid and solution states) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter[4].

-

Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

-

Analyze the samples after the exposure period as per the general procedure.

Analytical Method for Stability Assessment

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), is required to separate and quantify mucochloric acid from its degradation products[8][9].

-

Instrumentation: HPLC with a PDA detector. For identification of unknown degradation products, LC-MS/MS is the preferred technique[10][11][12][13][14].

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of polar and non-polar degradants.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness[7].

Conclusion

Mucochloric acid is a chemically reactive molecule with a stability profile that is highly dependent on pH, temperature, and light. Its primary degradation pathways involve hydrolysis and nucleophilic addition-elimination reactions, particularly with thiols. While general degradation behavior can be predicted, specific quantitative stability data must be generated through rigorous forced degradation studies. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers to design and execute these studies, ultimately leading to the development of stable pharmaceutical formulations and robust analytical methods.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. benchchem.com [benchchem.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dspace.ceu.es [dspace.ceu.es]

- 13. Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]

Toxicological Profile of 3,4-dichloro-5-hydroxyfuran-2(5H)-one (Mucochloric Acid)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the toxicological profile of 3,4-dichloro-5-hydroxyfuran-2(5H)-one, a compound commonly known as Mucochloric Acid (MCA). MCA is a halogenated furanone with known cytotoxic and genotoxic properties. This guide is intended for researchers, scientists, and drug development professionals, and summarizes key quantitative toxicological data, details relevant experimental methodologies, and illustrates associated biological processes through signaling pathway and workflow diagrams. While MCA has demonstrated clear toxicological effects, further research is required to fully elucidate its mechanisms of action and its impact on specific cellular signaling pathways.

Introduction

This compound (Mucochloric Acid, MCA) is a cyclic organic compound that has garnered attention due to its biological activities, including its potential as a mutagen and a cytotoxic agent.[1][2] Structurally, it belongs to the furanone family, a class of compounds that can exhibit a wide range of biological effects.[2] Understanding the toxicological profile of MCA is crucial for assessing its potential risks and for guiding its handling and use in research and industrial settings. This guide provides an in-depth review of the available toxicological data, with a focus on quantitative endpoints, experimental procedures, and the underlying molecular mechanisms.

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for the toxicological assessment of Mucochloric Acid.

Table 1: Acute Toxicity

| Species | Route of Administration | Endpoint | Value | Reference |

| Rat | Oral | LD50 | 200 - 400 mg/kg | [3] |